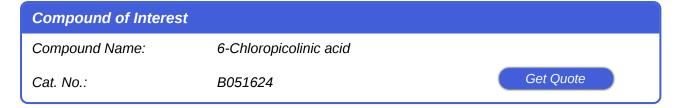


# Structure Elucidation of 6-Chloropicolinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **6-chloropicolinic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. By detailing the analytical techniques and data used to confirm its molecular structure, this document serves as a valuable resource for researchers in organic synthesis and drug development.

# **Chemical Identity and Properties**

**6-Chloropicolinic acid**, systematically named 6-chloropyridine-2-carboxylic acid, is a chlorinated derivative of picolinic acid.[1] Its fundamental properties are summarized below.



Property	Value	Reference
IUPAC Name	6-chloropyridine-2-carboxylic acid	[1]
CAS Number	4684-94-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CINO <sub>2</sub>	[1]
Molecular Weight	157.55 g/mol	[1]
Melting Point	190-191 °C	[2][3]
Appearance	White to cream or tan crystalline powder	[2][3]

## **Spectroscopic and Crystallographic Data**

The definitive structure of **6-chloropicolinic acid** is established through a combination of spectroscopic and crystallographic analyses. The following sections present the key quantitative data obtained from these techniques.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

<sup>13</sup>C NMR (Carbon NMR) Data



Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While specific NMR data for **6-chloropicolinic acid** was not found, <sup>1</sup>H NMR data for its methyl ester derivative is available and can be used for comparative purposes.

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Fragmentation Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
157	Data not available	[M]+ (Molecular Ion)
113	Data not available	[M-CO <sub>2</sub> H]+
Additional fragments	Data not available	

Note: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure by mapping the electron density of the crystalline solid.

Crystallographic Data



Parameter	Value
Crystal System	Data not available in search results
Space Group	Data not available in search results
Unit Cell Dimensions	a = Data not available Å, b = Data not available Å, c = Data not available Å
$\alpha$ = Data not available °, $\beta$ = Data not available °, $\gamma$ = Data not available °	

# **Experimental Protocols**

The following sections detail the standardized methodologies for the key analytical techniques used in the structure elucidation of **6-chloropicolinic acid**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical environment and connectivity of hydrogen and carbon atoms in the molecule.

#### Methodology:

- Sample Preparation: A 5-10 mg sample of **6-chloropicolinic acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrument Parameters (¹H NMR):
  - Spectrometer: 400 MHz or higher field strength Bruker or Jeol spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.



- Number of Scans: 16-64, depending on sample concentration.
- Instrument Parameters (¹³C NMR):
  - Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

• Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for LC-MS.

#### Ionization:

- GC-MS (Electron Impact EI): The sample is vaporized and bombarded with a highenergy electron beam (typically 70 eV) to induce ionization and fragmentation.
- LC-MS (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary to form ionized droplets, which then desolvate to produce gas-phase ions.



- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
   by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

## **Single-Crystal X-ray Diffraction**

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

#### Methodology:

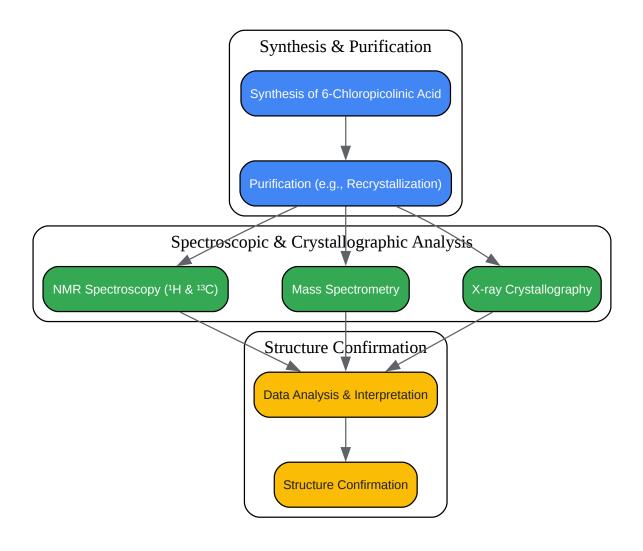
- Crystal Growth: Single crystals of 6-chloropicolinic acid suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

# Visualizations Molecular Structure

Caption: 2D structure of **6-Chloropicolinic acid**.

### **Structure Elucidation Workflow**





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Caption: Workflow for the structure elucidation of **6-Chloropicolinic acid**.

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## References

• 1. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 3. 4684-94-0 CAS MSDS (6-Chloropicolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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